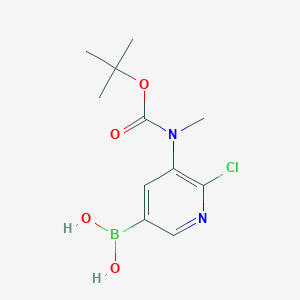

3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a boronic acid group, a chloropyridine ring, and a tert-butoxycarbonyl (BOC) protected methylamino group. These functional groups make it a versatile intermediate in various chemical reactions and synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

N-BOC Protection: The methylamino group is protected using di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as triethylamine.

Chlorination: The pyridine ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

Boronic Acid Formation: The boronic acid group is introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron and a suitable base like potassium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.

Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents.

Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 in the presence of a base like potassium phosphate.

Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in dichloromethane.

Major Products

Substitution Reactions: Various substituted pyridine derivatives.

Coupling Reactions: Biaryl or styrene derivatives.

Deprotection Reactions: Free amine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

This compound features a boronic acid group, a chloropyridine ring, and a tert-butoxycarbonyl (BOC) protected methylamino group. These functional groups contribute to its utility as an intermediate in chemical synthesis and its potential biological activities.

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound is utilized as an intermediate in the synthesis of pharmaceuticals. Its boronic acid moiety allows it to participate in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in drug candidates .

- Cancer Treatment : It is investigated for use in boron neutron capture therapy (BNCT). The boronic acid group can interact with biomolecules, potentially enhancing the efficacy of drugs targeting cancer cells .

2. Biological Applications

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases by mimicking the tetrahedral transition state of substrate binding. This mechanism can be exploited to design inhibitors for various enzymes implicated in disease processes .

- Antimicrobial Properties : Studies have shown that boronic acid derivatives exhibit antimicrobial activity against various pathogens, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

3. Material Science

- Advanced Materials Production : The compound is used in synthesizing polymers and electronic components due to its unique reactivity and ability to form stable complexes .

| Compound | Activity Type | Target Organism/Pathway | Reference |

|---|---|---|---|

| B5 | Anticancer | Prostate cancer cells | |

| B7 | Antimicrobial | Staphylococcus aureus | |

| This compound | Enzyme Inhibitor | Serine Proteases |

Table 2: Synthesis Approaches for Boronic Acids

Case Studies

Case Study 1: Boron Neutron Capture Therapy

Research has demonstrated that compounds like this compound can enhance the delivery of boron into tumor cells through amino acid transporters. This approach has shown promise in improving the effectiveness of BNCT, leading to higher survival rates in glioblastoma patients .

Case Study 2: Antimicrobial Efficacy

A series of boronic compounds were tested for their antimicrobial properties. Among them, derivatives similar to this compound exhibited significant inhibition zones against pathogens like Escherichia coli and Candida albicans, indicating their potential as therapeutic agents against resistant strains .

Mecanismo De Acción

The mechanism of action of 3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. In biological applications, the boronic acid group can interact with biomolecules, such as enzymes or receptors, through reversible covalent bonding, influencing their activity and function.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(N-BOC-N-Methylamino)benzoic acid

- 2-(N-BOC-N-Methylamino)-3-picoline

- 4-(N-BOC-N-Methylamino)cyclohexanol

Uniqueness

3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid is unique due to the combination of its boronic acid group, chloropyridine ring, and BOC-protected methylamino group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its structural features also enable specific interactions with biological targets, enhancing its potential in medicinal chemistry and drug development.

Actividad Biológica

3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, enhancing its interaction with biological targets. The presence of the N-BOC (tert-butoxycarbonyl) group and the N-methylamino group contributes to its pharmacological profile.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties.

- Mechanism of Action : The compound acts as a proteasome inhibitor, disrupting protein degradation pathways crucial for cancer cell survival. Studies have shown that it can induce cell cycle arrest at the G2/M phase in multiple myeloma (MM) cell lines, leading to growth inhibition .

- Case Study : In vitro studies demonstrated that this compound has an IC50 value of approximately 6.66 nM against RPMI-8226 MM cells, indicating potent antiproliferative activity. Notably, it showed efficacy against bortezomib-resistant cell lines, suggesting its potential as a second-line treatment for resistant cancers .

| Cell Line | IC50 (nM) |

|---|---|

| RPMI-8226 | 6.66 |

| U266 | 4.31 |

| KM3/BTZ | 8.98 |

Antibacterial Activity

The antibacterial properties of boronic acids have been well-documented.

- Inhibition of β-lactamases : The compound has been shown to inhibit class C β-lactamases effectively, which are responsible for antibiotic resistance in many Gram-negative bacteria. It binds covalently to serine residues in the active site of these enzymes .

- Case Study : A derivative of this compound demonstrated an inhibitory constant (Ki) of 0.004 µM against resistant bacterial strains, highlighting its potential in treating nosocomial infections .

Antiviral Activity

Boronic acids also exhibit antiviral properties through their interaction with viral proteins.

- Mechanism : The ability of boronic acids to form complexes with glycan structures on viral surfaces enhances their antiviral efficacy. This property allows them to target pathogens effectively while overcoming drug resistance mechanisms .

Pharmacokinetic Properties

Pharmacokinetic studies have revealed that this compound can be administered intravenously, although optimization is needed to improve its concentration at therapeutic targets .

Propiedades

IUPAC Name |

[6-chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BClN2O4/c1-11(2,3)19-10(16)15(4)8-5-7(12(17)18)6-14-9(8)13/h5-6,17-18H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGXJGMRBZVSQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)Cl)N(C)C(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.